O-Methylpodocarpic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Methylpodocarpic acid involves several steps. One method includes the preparation of the (−)-phenylmenthol isomer, followed by a tandem cyclization to obtain tricyclic diastereomers with a 50% yield . Another method involves the conversion of podocarpic acid derivatives through chemical synthesis .
Industrial Production Methods: the synthesis typically involves standard organic synthesis techniques, including the use of Grignard reagents and carboxylation reactions .
Chemical Reactions Analysis
Types of Reactions: O-Methylpodocarpic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, a Curtius reaction on the acid chloride followed by hydrolysis of the isocyanate with sulphuric acid .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.
Substitution: Bromine in acetic acid is used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as 12-methoxy-16-norpodocarpa-8,11,13-trien-4-amine .
Scientific Research Applications
O-Methylpodocarpic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of O-Methylpodocarpic acid involves its interaction with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways are not fully understood, but it is known to affect human epithelial and fibroblast cells .
Comparison with Similar Compounds
Podocarpic acid: A precursor to O-Methylpodocarpic acid.
12-methoxy-podocarpa-8,11,13-trien-16-oic acid: Another derivative with similar properties.
Dehydroabietic acid: Shares structural similarities and biological activities.
Uniqueness: this compound is unique due to its specific cytotoxic effects and its role as an intermediate in the synthesis of various natural products. Its distinct chemical structure and reactivity make it valuable in both research and industrial applications .
Properties
IUPAC Name |
(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-17-9-4-10-18(2,16(19)20)15(17)8-6-12-5-7-13(21-3)11-14(12)17/h5,7,11,15H,4,6,8-10H2,1-3H3,(H,19,20)/t15-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGOBZDECLEAOK-NXHRZFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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